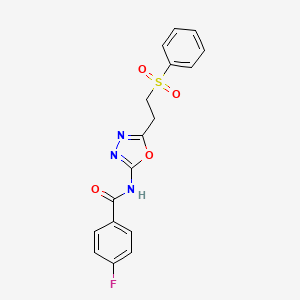
5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a benzyloxy group and a fluorobenzyl group attached to it.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the isoquinoline backbone, followed by the addition of the benzyloxy and fluorobenzyl groups. The exact synthesis process would depend on the specific reactions used and could vary based on the desired yield, cost, and other factors.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the isoquinoline and benzyl groups), a heteroatom (nitrogen in the isoquinoline), and a halogen (fluorine in the fluorobenzyl group). These features could influence the compound’s reactivity and other properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings, the nitrogen atom, and the fluorine atom. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the nitrogen could act as a base or nucleophile. The fluorine atom could also influence the compound’s reactivity, as carbon-fluorine bonds are relatively strong and stable.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility could be affected by the presence of the polar nitrogen and fluorine atoms, and its stability could be influenced by the strength of the carbon-fluorine bond.Wissenschaftliche Forschungsanwendungen
Imaging Sigma-2 Receptor Status in Solid Tumors
A series of fluorine-containing benzamide analogs, including structures related to 5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, were synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). Compounds with moderate to high affinity for sigma-2 receptors were developed, showing high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies. This research highlights the potential of fluorine-18-labeled compounds for cancer diagnosis and the study of tumor biology (Tu et al., 2007).
Synthesis and Transformations of Fluorinated Heterocycles
Research on the synthesis of four types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has been conducted. This process includes the efficient synthesis of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, highlighting the role of fluorine in the development of pharmaceutical and agrochemical compounds. The study provides insights into the synthetic potential and mechanistic pathways of these reactions, demonstrating the importance of fluorinated compounds in chemical synthesis (Wu et al., 2017).
Development of Novel Sigma-2 Receptor Probes
N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) and its derivatives were developed as sigma-2 receptor probes. These compounds, including structures similar to 5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, have shown high affinity for sigma-2 receptors, making them useful for studying receptor status in vitro. The research on these probes contributes to the understanding of sigma-2 receptor biology and its implications in diseases (Xu et al., 2005).
Synthesis of Benzofuro and Naphthofuro Isoquinolines
A convenient method for preparing benzofuro[3,2-c]isoquinoline derivatives, utilizing a series of reactions starting from chloromethyl benzoate or benzonitrile and various salicylonitriles, has been described. This method also facilitates the synthesis of naphtho[1′,2′:4,5]furo[3,2-c]isoquinolines, showcasing the versatility of isoquinoline derivatives in synthesizing complex heterocyclic structures for potential applications in medicinal chemistry and material science (Kalugin & Shestopalov, 2011).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. These could include using personal protective equipment and ensuring proper ventilation. The specific hazards would depend on the compound’s reactivity, toxicity, and other properties.
Zukünftige Richtungen
The future research directions for this compound could include exploring its potential uses, such as in pharmaceuticals or materials science, and optimizing its synthesis process. Further studies could also investigate its properties and behavior under various conditions.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would be needed. Always follow safety guidelines when handling chemical substances.
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO2/c24-21-11-5-4-9-18(21)15-25-14-13-19-20(23(25)26)10-6-12-22(19)27-16-17-7-2-1-3-8-17/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHCMASNCKOFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2770689.png)
![1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/no-structure.png)
![ethyl 5-[(1-cyanocyclobutyl)carbamoyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2770691.png)

![Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2770694.png)
![N-[4-(Benzimidazol-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2770697.png)
![Tert-butyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2770698.png)

![1-(2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)-N-[(2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)methyl]methanamine;hydrochloride](/img/structure/B2770702.png)
![1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one](/img/structure/B2770703.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2770704.png)
![N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2770705.png)
